[1-(3-Pyrrolidin-1-ylprop-1-ynyl)cyclohexyl] acetate
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Overview
Description
[1-(3-Pyrrolidin-1-ylprop-1-ynyl)cyclohexyl] acetate: is a complex organic compound characterized by the presence of a pyrrolidine ring, a cyclohexyl group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-Pyrrolidin-1-ylprop-1-ynyl)cyclohexyl] acetate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including reductive amination and cyclization of functionalized acyclic substrates.
Attachment of the Prop-1-ynyl Group:
Cyclohexyl Group Incorporation: The cyclohexyl group is introduced via a substitution reaction, where a suitable cyclohexyl halide reacts with the intermediate compound.
Acetate Ester Formation: Finally, the acetate ester is formed through esterification, typically using acetic anhydride or acetyl chloride under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the alkyne group, converting it to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the acetate ester, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst or sodium borohydride are typical reducing agents.
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles used in substitution reactions.
Major Products
Oxidation: Pyrrolidin-2-ones and other oxidized derivatives.
Reduction: Alkenes and alkanes.
Substitution: Various esters, amides, and thioesters.
Scientific Research Applications
[1-(3-Pyrrolidin-1-ylprop-1-ynyl)cyclohexyl] acetate: has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [1-(3-Pyrrolidin-1-ylprop-1-ynyl)cyclohexyl] acetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share structural similarities with [1-(3-Pyrrolidin-1-ylprop-1-ynyl)cyclohexyl] acetate.
Cyclohexyl Esters: Other cyclohexyl esters, such as cyclohexyl acetate, exhibit similar ester functionalities but differ in their biological activities and applications.
Uniqueness
- The combination of a pyrrolidine ring, a prop-1-ynyl group, and a cyclohexyl acetate ester in a single molecule makes this compound unique. This structural complexity contributes to its diverse reactivity and potential applications in various fields.
Properties
IUPAC Name |
[1-(3-pyrrolidin-1-ylprop-1-ynyl)cyclohexyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-14(17)18-15(8-3-2-4-9-15)10-7-13-16-11-5-6-12-16/h2-6,8-9,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVKVZGYQXBMQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CCCCC1)C#CCN2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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